Cas no 23593-26-2 (2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole)

2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole, 2-[(3-pyridinylmethyl)thio]-
- 2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole
- F3366-5429
- CCG-151163
- 2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole
- 2-(3-pyridylmethylsulfanyl)-1H-benzimidazole
- 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole
- Z316273756
- CHEMBL357118
- AKOS000275698
- 23593-26-2
- 2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole
- STK824882
- HMS3451D07
- 2-[(pyridin-3-ylmethyl)sulfanyl]-1H-benzimidazole
-
- インチ: InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16)
- InChIKey: WGFGBWGHRDUSFJ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 241.06736854Da
- 同位素质量: 241.06736854Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
- XLogP3: 2.8
2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3366-5429-10mg |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-10μmol |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-2mg |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-4mg |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-1mg |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-2μmol |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-5μmol |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-3mg |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3366-5429-5mg |
2-{[(pyridin-3-yl)methyl]sulfanyl}-1H-1,3-benzodiazole |
23593-26-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazoleに関する追加情報
Chemical Profile of 2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole (CAS No. 23593-26-2)
2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole, identified by its CAS number 23593-26-2, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic sulfide derivative features a benzodiazole core linked to a pyridine moiety via a sulfur-methyl bridge. The unique structural configuration of this molecule positions it as a potential candidate for various biological and chemical applications, particularly in medicinal chemistry and drug discovery.
The benzodiazole scaffold is well-documented for its role in central nervous system (CNS) modulation, with derivatives exhibiting anxiolytic, sedative, and muscle relaxant properties. The introduction of the pyridin-3-ylmethylsulfanyl group introduces additional complexity, which may influence both the pharmacokinetic and pharmacodynamic profiles of the compound. This modification has been explored in recent studies to enhance binding affinity and selectivity towards specific targets.
Recent advancements in computational chemistry have enabled the virtual screening of such molecules to identify novel pharmacophores. The 2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole structure has been subjected to molecular docking simulations to evaluate its interaction with enzymes and receptors relevant to neurological disorders. Preliminary results suggest promising binding interactions with serotonin receptors, which could be leveraged for the development of novel therapeutics targeting mood regulation and cognitive function.
In parallel, synthetic methodologies have been refined to optimize the preparation of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis pathway, reducing both cost and environmental impact. The use of green chemistry principles ensures that the production of 2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole aligns with sustainable practices, minimizing waste and hazardous byproducts.
The pharmacological potential of this compound has also been explored in preclinical models. Studies indicate that derivatives of benzodiazole with pyridine-based substituents may exhibit reduced side effects compared to traditional benzodiazolones. This could make them more suitable for long-term therapeutic use without the risk of tolerance or dependence associated with conventional CNS depressants.
Furthermore, the role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. The methylsulfanyl group in this compound contributes to its reactivity and may facilitate further derivatization, allowing for the creation of a library of analogs with tailored biological activities. Such libraries are invaluable in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
Recent publications highlight the importance of structure-activity relationships (SAR) in optimizing drug candidates. By systematically modifying the pyridin-3-ylmethylsulfanyl}-1H-1,3-benzodiazole scaffold, researchers can fine-tune its properties to achieve desired outcomes. For instance, alterations to the pyridine ring or the sulfur-methyl linkage may enhance solubility or metabolic stability, critical factors for clinical efficacy.
The intersection of organic synthesis and biochemistry has led to innovative approaches in drug design. Techniques such as biocatalysis and enzyme-mediated transformations are being employed to construct complex molecules like 2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole more efficiently. These methods not only improve yield but also allow for the incorporation of chiral centers with high enantioselectivity, which is often crucial for therapeutic activity.
The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. The development pipeline for 2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole must navigate these requirements carefully. Preclinical toxicology studies are essential to assess potential adverse effects before human trials can commence.
In conclusion, 2-{(pyridin-3-yl)methylsulfanyl}-1H-1,3-benzodiazole (CAS No. 23593-26-2) represents a promising area of research within pharmaceutical chemistry. Its unique structural features offer potential advantages over existing treatments, particularly in terms of selectivity and reduced side effects. As synthetic methods advance and computational tools become more sophisticated, the prospects for developing novel derivatives based on this scaffold continue to grow.
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